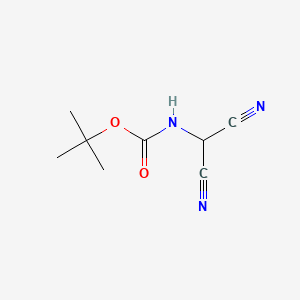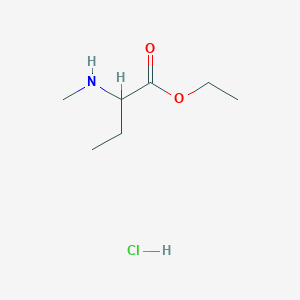
3-(4-Benzyl-3-isobutyl-6-methyl-2,5-dioxopiperazin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-benzyl-2-methyl-5-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]propanoic acid is a complex organic compound featuring a piperazine ring substituted with benzyl, methyl, and isobutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-benzyl-2-methyl-5-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]propanoic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate diamines with diacids or their derivatives under controlled conditions. The reaction conditions often include:
Solvents: Common solvents like dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the cyclization process.
Temperature: Reactions are usually carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production methods may involve:
Batch Processing: Where the compound is synthesized in large reactors with precise control over reaction parameters.
Continuous Flow Processing: For more efficient and scalable production, continuous flow reactors can be used to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
3-[4-benzyl-2-methyl-5-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[4-benzyl-2-methyl-5-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-benzyl-2-methyl-5-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-benzyl-2-methyl-5-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]butanoic acid
- 3-[4-benzyl-2-methyl-5-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]pentanoic acid
Uniqueness
3-[4-benzyl-2-methyl-5-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]propanoic acid is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H26N2O4 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-[4-benzyl-2-methyl-5-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C19H26N2O4/c1-13(2)11-16-19(25)20(10-9-17(22)23)14(3)18(24)21(16)12-15-7-5-4-6-8-15/h4-8,13-14,16H,9-12H2,1-3H3,(H,22,23) |
InChI Key |
HCCUCFMTZFTXMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(C(=O)N1CCC(=O)O)CC(C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,6-dioxopiperidin-3-yl)-5-[4-(piperidin-4-yl)piperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B13495881.png)

![2-[(Oxetan-3-yl)amino]benzoic acid](/img/structure/B13495896.png)


![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine hydrochloride](/img/structure/B13495925.png)



![Bicyclo[2.1.1]hexan-2-ol](/img/structure/B13495953.png)
![benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate](/img/structure/B13495960.png)



